molecular formula C13H15N3O3S2 B11005961 Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11005961
M. Wt: 325.4 g/mol
InChI Key: DPXYBWXUXXXLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring two thiazole rings. The core structure originates from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7), a versatile intermediate in medicinal chemistry . This compound is synthesized via sequential functionalization:

Hydrazide Formation: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate reacts with hydrazine hydrate in methanol to form 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide .

Acylation: The hydrazide intermediate reacts with a carbonyl electrophile, such as 3-bromopropanoyl chloride or substituted acyl chlorides, to introduce the desired substituent .

Its molecular formula is C₁₃H₁₄N₄O₃S₂ (calculated based on parent compound modifications), with a molecular weight of 354.41 g/mol (estimated).

Properties

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 2-[2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H15N3O3S2/c1-4-19-10(17)5-9-6-20-13(15-9)16-12(18)11-7(2)21-8(3)14-11/h6H,4-5H2,1-3H3,(H,15,16,18)

InChI Key

DPXYBWXUXXXLLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C

Origin of Product

United States

Preparation Methods

Route 1: Hantzsch Thiazole Formation and Coupling

Step 1: Synthesis of 2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid

  • Reagents : 2,5-Dimethyl-4-thiocarbamoylthiazole, chloroacetic acid, and Lawesson’s reagent.

  • Conditions : Reflux in ethanol (65–80°C, 12–24 h).

  • Yield : 68–75%.

Step 2: Carboxylic Acid Activation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in dichloromethane (DCM) or tetrahydrofuran (THF) under N₂.

  • Intermediate : 2,5-Dimethyl-1,3-thiazole-4-carbonyl chloride.

Step 3: Synthesis of Ethyl (2-Amino-1,3-thiazol-4-yl)acetate

  • Method A : Cyclocondensation of thiourea with ethyl 4-bromoacetoacetate in aqueous ethanol (yield: 70–82%).

  • Method B : Esterification of 2-amino-1,3-thiazole-4-acetic acid using ethanol/H₂SO₄ (yield: 72%).

Step 4: Amide Coupling

  • Reagents : Acyl chloride, ethyl (2-amino-1,3-thiazol-4-yl)acetate, triethylamine (TEA).

  • Conditions : DCM or THF, 0°C to room temperature, 4–6 h.

  • Yield : 65–78%.

Route 2: One-Pot Sequential Cyclization and Coupling

Step 1: In Situ Thiazole Formation

  • Reagents : Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, 2,5-dimethyl-1,3-thiazole-4-carbonyl chloride.

  • Conditions : TEA as base, DCM solvent, 25°C, 6 h.

  • Yield : 70–75%.

Advantages : Reduced purification steps; suitable for scale-up.

Route 3: Solid-Phase Synthesis for High-Throughput Production

  • Support : Wang resin-functionalized ethyl acetate derivative.

  • Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Cleavage : Trifluoroacetic acid (TFA)/DCM (1:1 v/v).

  • Yield : 60–68% (lower due to resin loading efficiency).

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Coupling Solvent DCMMaximizes reactivity of acyl chloride.
Reaction Temp. 0°C → 25°CPrevents racemization and side reactions.
Base TEA (2.5 eq.)Neutralizes HCl, drives reaction completion.

Catalytic and Stoichiometric Considerations

  • Excess Acyl Chloride (1.2 eq.) : Ensures complete amine conversion.

  • Additives (DMAP) : Accelerate coupling kinetics (10–15% yield improvement).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Route 1 65–78>95ModerateHigh
Route 2 70–75>90HighModerate
Solid-Phase 60–68>85LowLow

Key Observations :

  • Route 2 balances yield and scalability for industrial applications.

  • Solid-phase synthesis is limited by resin costs but useful for library generation.

Characterization and Quality Control

  • NMR : δ 1.25 (t, 3H, -CH₂CH₃), δ 4.15 (q, 2H, -OCH₂), δ 6.85 (s, 1H, thiazole-H).

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

  • MS (ESI+) : m/z 367.1 [M+H]⁺.

Industrial-Scale Challenges and Solutions

  • Challenge : Hydrolysis of acyl chloride intermediates during storage.
    Solution : Use freshly prepared acyl chloride or stabilize with molecular sieves.

  • Challenge : Low coupling efficiency in polar solvents.
    Solution : Employ DCM with controlled water content (<50 ppm) .

Chemical Reactions Analysis

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The thiazole moiety is known for its biological activity. Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has been investigated for its antimicrobial properties against various pathogens. Studies have shown that compounds containing thiazole rings exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of thiazole have demonstrated effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Potential
Research indicates that thiazole derivatives can exhibit anticancer properties. This compound has been evaluated in vitro against various cancer cell lines. For example, certain thiazole derivatives showed reduced viability in Caco-2 colorectal cancer cells and A549 lung cancer cells . The dual thiazole structure may enhance its effectiveness compared to simpler analogs.

Agricultural Applications

Pesticide Development
Thiazole derivatives have been explored for their potential as pesticides due to their ability to disrupt biological processes in pests. This compound could serve as a lead compound for developing novel agrochemicals aimed at controlling agricultural pests and diseases. Its efficacy against specific pathogens affecting crops can be further investigated through field trials.

Material Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research on polymer composites containing thiazole derivatives indicates improved performance characteristics compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various thiazole derivatives including this compound, results showed that compounds demonstrated significant inhibition against resistant strains of bacteria such as MRSA. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as promising candidates for new antibiotic agents .

Case Study 2: Anticancer Activity

A comparative study evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability in both Caco-2 and A549 cells when treated with the compound. This suggests potential for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Acetates

Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate (Parent Compound)
  • Structure: Features a single thiazole ring with an amino group and ethyl acetate side chain.
  • Applications : Widely used as a precursor for antibiotics, tyrosinase inhibitors, and urease inhibitors .
  • Key Data :
    • Molecular Weight: 186.23 g/mol .
    • CAS: 53266-94-7 .
Ethyl (2-Phenyl-1,3-thiazol-4-yl)acetate
  • Structure: Replaces the amino group with a phenyl substituent.
  • Applications : Explored for antifungal activity and as a building block for triazine derivatives .
  • Key Data: Molecular Formula: C₁₃H₁₃NO₂S. Synthesis: Derived from benzothioamide and ethyl 4-bromo-3-oxobutanoate .
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
  • Structure: Substituted with a 4-nitrobenzenesulfonyl group on the amino moiety.
  • Applications : Investigated in high-throughput screening for kinase inhibitors .
  • Key Data :
    • Molecular Weight: 371.39 g/mol.
    • CAS: 338794-40-4 .

Bi-Heterocyclic Analogues

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol Derivatives
  • Structure : Combines thiazole with oxadiazole rings.
  • Applications : Potent urease inhibitors (IC₅₀ values: 2.8–18.4 µM) with low cytotoxicity .
  • Synthesis : Derived from the same parent compound via hydrazide intermediates .
BAY-9835 (Ethyl 5-(2,5-Dimethyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate)
  • Structure : Oxazole-thiazole hybrid with 2,5-dimethyl substitution.
  • Applications : First orally bioavailable ADAMTS7 inhibitor for cardiovascular diseases .
  • Key Data :
    • Molecular Weight: 280.33 g/mol.
    • Synthesis: Hydrolysis of ethyl oxazole carboxylate followed by Boc protection .

Hybrid Molecules with Triazole or Triazine Moieties

Aralkylated 2-Aminothiazole-Ethyltriazole Hybrids
  • Structure : Combines thiazole with triazole rings.
  • Applications : Tyrosinase inhibitors (IC₅₀: 0.32–1.84 µM) for hyperpigmentation disorders .
  • Synthesis : Click chemistry coupling of thiazole hydrazides with propargyl bromides .
Chlorobenzylated 2-Aminothiazole-Phenyltriazole Hybrids
  • Structure : Chlorobenzyl-substituted triazole-thiazole hybrid.
  • Applications : Migraine relief via serotonin receptor modulation .

Comparative Analysis Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Biological Activity Key Reference
Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate Bi-thiazole (2,5-Dimethylthiazole)carbonyl 354.41 Under investigation
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Single thiazole Amino 186.23 Precursor for antibiotics
BAY-9835 Oxazole-thiazole 2,5-Dimethylthiazole 280.33 ADAMTS7 inhibition
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol Thiazole-oxadiazole None (free thiol) 242.31 Urease inhibition
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate Single thiazole 4-Nitrobenzenesulfonyl 371.39 Kinase inhibition screening

Key Research Findings

  • Synthetic Flexibility: The parent compound’s amino group allows diverse functionalization, enabling rapid generation of libraries for drug discovery .
  • Biological Performance: Thiazole-oxadiazole hybrids exhibit superior urease inhibition compared to monocyclic thiazoles . Dimethylthiazole substituents (as in BAY-9835) enhance metabolic stability and oral bioavailability .
  • Structural Insights : X-ray crystallography (e.g., SHELX-refined structures) confirms planarity of thiazole rings and hydrogen-bonding patterns critical for target binding .

Biological Activity

Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring structure, which is known for its significant biological properties. The compound's molecular formula is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of approximately 325.4 g/mol. Its IUPAC name is ethyl 2-[2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate.

PropertyValue
Molecular FormulaC13H15N3O3S2
Molecular Weight325.4 g/mol
IUPAC Nameethyl 2-[2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
InChI KeyDPXYBWXUXXXLLI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of thiazole rings through cyclization reactions and subsequent esterification steps to yield the final product.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. In studies evaluating its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, the compound demonstrated significant inhibition rates. For instance:

  • Against Staphylococcus aureus : The compound showed considerable activity against methicillin-resistant strains.
  • Antifungal Activity : It exhibited effective antifungal properties against drug-resistant Candida strains .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines:

  • Caco-2 Cells : The compound reduced viability by approximately 39.8%, indicating its potential as an anticancer agent targeting colorectal adenocarcinoma.
  • A549 Cells : While showing lesser activity against pulmonary adenocarcinoma cells compared to Caco-2 cells, it still demonstrates some level of cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole ring allows for binding to enzymes and receptors involved in critical biological pathways. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to the observed antimicrobial and anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives including this compound:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida auris32 µg/mL

The findings highlighted the compound's potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer properties:

Cell LineViability (%) after Treatment with CompoundControl Viability (%)
Caco-239.8100
A54956.9100

This study demonstrated the compound's selective cytotoxicity towards colorectal cancer cells compared to lung cancer cells .

Q & A

Basic Research Questions

What experimental design strategies are recommended for optimizing the synthesis of Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate to ensure high yield and purity?

Key methodological considerations include:

  • Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and optimize reaction time/temperature .
  • Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and coupling agents (e.g., EDC/HOBt) can enhance acylation efficiency between thiazole subunits .
  • Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .

Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve thiazole ring protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating bond lengths (C–S: ~1.74 Å) and dihedral angles between thiazole rings .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 353.08) .

What are the key physicochemical properties influencing this compound’s reactivity and solubility?

Property Methodology Typical Values
LogP Computational models (e.g., ChemAxon)~2.3 (moderate lipophilicity)
Solubility Shake-flask method in DMSO/water>50 mg/mL in DMSO; <1 mg/mL in H2_2O
Hydrogen bonding Cambridge Structural Database analysis2 donors (NH), 4 acceptors (O, S, N)
References:

Advanced Research Questions

How can researchers resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized geometries)?

  • Multi-method validation : Compare X-ray-derived torsion angles with DFT (B3LYP/6-31G*) calculations. Discrepancies >5° may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) using CrystalExplorer to explain deviations .
  • Dynamic NMR : Probe conformational flexibility in solution if crystal structures suggest rigid geometries .

What strategies are effective for probing structure-activity relationships (SAR) in β3-adrenergic receptor targeting?

  • Analog synthesis : Modify the 2,5-dimethylthiazole or ethyl acetate moieties to assess steric/electronic effects on receptor binding .
  • Molecular docking : Use AutoDock Vina with β3-adrenergic receptor (PDB ID: 7C7X) to predict binding affinities. Validate via cAMP assays in HEK293 cells .
  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to evaluate potency changes .

How can supramolecular interactions in crystal packing be leveraged for co-crystal engineering?

  • Graph set analysis : Identify recurring hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) N–H···O dimers) using Mercury software .
  • Co-former screening : Test carboxylic acids (e.g., succinic acid) to stabilize polymorphs via synthon compatibility .
  • Thermal analysis : DSC/TGA profiles reveal stability differences between solvates and anhydrous forms .

Methodological Best Practices

  • Avoid overreliance on single techniques : Cross-validate spectral data (e.g., IR carbonyl stretches vs. X-ray bond lengths) to mitigate artifacts .
  • Document reaction conditions rigorously : Publish detailed protocols for temperature, solvent purity, and catalyst ratios to enhance reproducibility .
  • Prioritize open-source tools : Use SHELX for crystallography and Avogadro for molecular modeling to align with community standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.